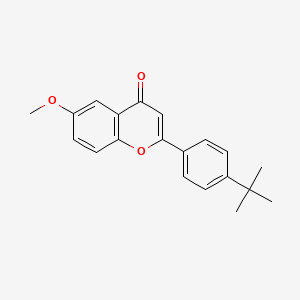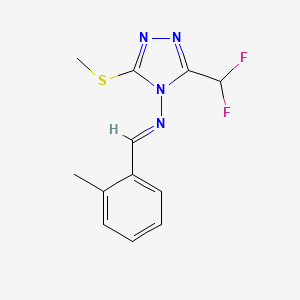
2-(4-tert-butylphenyl)-6-methoxy-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-tert-butylphenyl)-6-methoxy-4H-chromen-4-one, also known as Eriodictyol, is a flavonoid compound that is found in various plants such as lemon, parsley, and grapefruit. Eriodictyol has been studied extensively for its potential health benefits and medicinal properties.
Mechanism of Action
2-(4-tert-butylphenyl)-6-methoxy-4H-chromen-4-one exerts its effects through various mechanisms of action. It has been shown to inhibit the production of reactive oxygen species (ROS), which can cause oxidative stress and damage to cells. This compound also inhibits the activity of various enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory molecules. Additionally, this compound has been shown to activate various signaling pathways such as the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell damage. This compound has also been shown to improve insulin sensitivity, reduce blood glucose levels, and enhance glucose uptake in cells. Additionally, this compound has been shown to improve cardiovascular health by reducing cholesterol levels, improving blood flow, and reducing blood pressure.
Advantages and Limitations for Lab Experiments
2-(4-tert-butylphenyl)-6-methoxy-4H-chromen-4-one has several advantages for lab experiments. It is readily available and can be synthesized through various methods. This compound is also relatively stable and can be stored for extended periods. However, one limitation of this compound is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-(4-tert-butylphenyl)-6-methoxy-4H-chromen-4-one. One area of interest is the potential use of this compound as a therapeutic agent for various diseases such as cancer, diabetes, and cardiovascular disease. Another area of interest is the potential use of this compound as a natural food preservative due to its antioxidant properties. Additionally, further research is needed to elucidate the exact mechanisms of action of this compound and its potential interactions with other compounds.
In conclusion, this compound is a flavonoid compound that has been extensively studied for its potential health benefits and medicinal properties. It possesses antioxidant, anti-inflammatory, anticancer, antidiabetic, and neuroprotective properties. This compound exerts its effects through various mechanisms of action and has several advantages for lab experiments. The future directions for the study of this compound include its potential use as a therapeutic agent and natural food preservative, as well as further research on its mechanisms of action and potential interactions with other compounds.
Synthesis Methods
2-(4-tert-butylphenyl)-6-methoxy-4H-chromen-4-one can be synthesized through various methods such as chiral resolution, microbial transformation, and chemical synthesis. One of the most common methods of synthesis is chemical synthesis, which involves the condensation of 2,4,6-trihydroxyacetophenone with 4-tert-butylbenzaldehyde in the presence of a base and a catalyst.
Scientific Research Applications
2-(4-tert-butylphenyl)-6-methoxy-4H-chromen-4-one has been extensively studied for its potential health benefits and medicinal properties. It has been shown to possess antioxidant, anti-inflammatory, anticancer, antidiabetic, and neuroprotective properties. This compound has also been studied for its potential to improve cardiovascular health, reduce cholesterol levels, and enhance cognitive function.
Properties
IUPAC Name |
2-(4-tert-butylphenyl)-6-methoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-20(2,3)14-7-5-13(6-8-14)19-12-17(21)16-11-15(22-4)9-10-18(16)23-19/h5-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQQYZSHQTTZBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{3-[2-cyano-2-(4-cyanophenyl)vinyl]-1H-indol-1-yl}propanamide](/img/structure/B5751693.png)
![4-bromo-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide](/img/structure/B5751696.png)

![N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5751727.png)
![3-{[2-(4-methylphenyl)-4-quinazolinyl]amino}phenol](/img/structure/B5751734.png)
![N-(4-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5751742.png)

![N'-[4-(diethylamino)benzylidene]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5751756.png)

![N'-[4-(allyloxy)-3-ethoxybenzylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5751772.png)
![2-[3-(3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5751779.png)

![ethyl [(6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]acetate](/img/structure/B5751795.png)
![N-[4-(cyanomethyl)phenyl]-3-(2-fluorophenyl)propanamide](/img/structure/B5751800.png)
